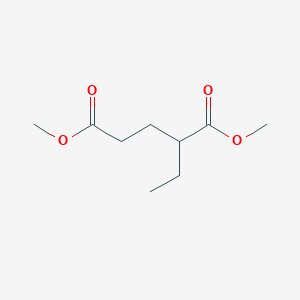

Dimethyl 2-ethylpentanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

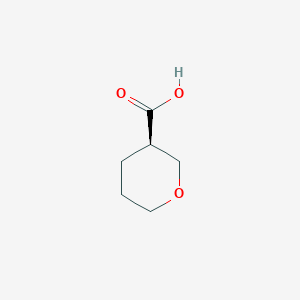

Dimethyl 2-ethylpentanedioate, also known as Dimethyl (2R)-2-methylpentanedioate, is a chemical compound with the molecular formula C8H14O4 . It has an average mass of 174.194 Da and a monoisotopic mass of 174.089203 Da . It is a liquid substance .

Molecular Structure Analysis

The molecular structure of Dimethyl 2-ethylpentanedioate consists of 8 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .

Physical And Chemical Properties Analysis

Dimethyl 2-ethylpentanedioate has a molecular weight of 174.19 g/mol . It has a density of 1.112 g/cm^3 at a temperature of 20 °C . The boiling point is 104 °C at a pressure of 14 Torr .

Scientific Research Applications

Polymerization and Monomer Synthesis

Dimethyl 2-ethylpentanedioate has been explored in the context of polymerization. A study by Flanagan et al. (2015) highlights its role in the dimerization of crotonates, creating difunctional monomers for step-growth polymerizations. This process involves both organocatalytic and rapid dimerization, allowing for the synthesis of unsaturated diesters and other monomers, such as diacids and saturated diesters, which are essential in polymer chemistry (Flanagan et al., 2015).

Synthesis of Bioactive Compounds

The compound has been used as a starting material for synthesizing bioactive compounds. El-Mariah and Nassar (2008) utilized Dimethyl 4-(methoxymethylene)-2-pentenedioate, a related compound, to synthesize novel 2-pyridones with sulfonamide moieties. These compounds were anticipated to have bactericidal and fungicidal activities, demonstrating the potential of dimethyl 2-ethylpentanedioate derivatives in pharmaceutical research (El-Mariah & Nassar, 2008).

Discovery of Chemotherapeutic Agents

In the field of medicinal chemistry, compounds related to dimethyl 2-ethylpentanedioate have been explored for their potential as chemotherapeutic agents. Lee (2010) discusses the discovery and development of natural product-derived chemotherapeutic agents, including dimethyl succinyl betulinic acid, a compound structurally related to dimethyl 2-ethylpentanedioate. This research underscores the importance of such compounds in the development of new treatments for diseases like cancer and AIDS (Lee, 2010).

Synthesis of Pyrimidine Derivatives

Berzosa et al. (2011) describe the synthesis of dimethyl 2-(methoxymethylene) pentanedioates, which are used to create pyrimidine derivatives with biological activities. These derivatives have potential applications in the pharmaceutical industry, particularly in the development of new drugs (Berzosa, Pettersson, Teixidó, & Borrell, 2011).

Wine Aroma and Flavor Analysis

In the food industry, particularly in wine analysis, dimethyl 2-ethylpentanedioate-related compounds have been identified as key odorants. Guth (1997) conducted a study on the odor-active compounds in wine, identifying compounds like dimethyl trisulfide, which contribute significantly to the aroma and flavor of different wine varieties (Guth, 1997).

Aerosol Chemistry

In environmental science, research by Jaoui et al. (2005) involved analyzing atmospheric particulate matter to identify polar organic compounds, including those related to dimethyl 2-ethylpentanedioate. This research contributes to understanding the composition and impact of secondary organic aerosols in the environment (Jaoui et al., 2005).

properties

IUPAC Name |

dimethyl 2-ethylpentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-7(9(11)13-3)5-6-8(10)12-2/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUQNPLMHJIJDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-ethylpentanedioate | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine;hydrochloride](/img/structure/B2451862.png)

![methyl 5-[1-(2-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2451877.png)

![Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2451881.png)